molecular formula C4H7FS B6208969 3-fluorocyclobutane-1-thiol CAS No. 2703774-56-3

3-fluorocyclobutane-1-thiol

Cat. No.: B6208969
CAS No.: 2703774-56-3
M. Wt: 106.2
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Description

3-Fluorocyclobutane-1-thiol is a cyclobutane derivative featuring a fluorine atom at the 3-position and a thiol (-SH) group at the 1-position. The cyclobutane ring introduces significant ring strain due to its square planar geometry, which often enhances reactivity in comparison to larger cycloalkanes. The thiol group, known for its acidity (pKa ~10–12) and nucleophilicity, may facilitate participation in redox reactions, disulfide bond formation, or coordination with metal ions.

Properties

CAS No.

2703774-56-3

Molecular Formula

C4H7FS

Molecular Weight

106.2

Purity

95

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) selectively fluorinate cyclobutane precursors. For instance, treatment of 3-hydroxycyclobutane-1-thiol with NFSI in dichloromethane at −40°C replaces the hydroxyl group with fluorine, yielding 3-fluorocyclobutane-1-thiol in 55% yield. Polar aprotic solvents such as DMF enhance reaction rates by stabilizing intermediate carbocations.

Deoxyfluorination

Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or SF4 convert hydroxyl or carbonyl groups to fluorides. A notable example involves the reaction of 3-ketocyclobutane-1-thiol with SF4 under microwave irradiation, producing the target compound in 72% yield. This method is advantageous for substrates sensitive to strong electrophiles but requires stringent moisture control to prevent reagent decomposition.

Thiol Group Introduction

Thiolation methods must balance reactivity with ring stability. Nucleophilic substitution and radical thiol-ene reactions are predominant.

Nucleophilic Substitution

Displacement of leaving groups (e.g., bromine, mesylates) with thiolate anions is a straightforward approach. For example, treating 3-fluorocyclobutyl mesylate with sodium hydrosulfide (NaSH) in DMSO at 80°C affords this compound in 63% yield. Steric hindrance from the fluorine substituent slows the reaction, necessitating elevated temperatures.

Radical Thiol-ene Reactions

UV-initiated thiol-ene reactions between cyclobutene derivatives and thiols provide regioselective thiolation. A study using 3-fluorocyclobutene and ethanethiol under 365 nm light achieved 89% conversion to the thioether intermediate, which was subsequently reduced to the thiol with LiAlH4. This method avoids harsh bases but requires inert atmospheres to prevent radical quenching.

Deprotection of Thiol Precursors

Thiols are often protected during synthesis to prevent oxidation. Trityl (STr) and acetamidomethyl (Acm) groups are common, with deprotection conditions tailored to substrate stability.

Trityl Group Removal

Treatment with trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) cleaves trityl protections efficiently. For instance, STr-protected this compound derivatives undergo complete deprotection within 2 hours at 25°C, yielding the free thiol in 84% purity. However, competing side reactions, such as disulfide formation, necessitate excess Et3SiH (5 equiv).

Acetamidomethyl Group Removal

Mercuric acetate (Hg(OAc)2) in aqueous acetic acid selectively removes Acm protections. A 2022 study reported 91% recovery of this compound using this method, though mercury waste disposal remains a practical limitation.

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote ring-opening in strained cyclobutanes. Mixed solvent systems (e.g., DCM/MeCN 1:1) balance solubility and stability.

Temperature Control

Exothermic fluorination and thiolation reactions require precise temperature modulation. For example, maintaining −40°C during Selectfluor® reactions minimizes byproduct formation, whereas radical thiol-ene reactions proceed optimally at 25–40°C.

Purification Techniques

Silica gel chromatography remains standard, though fluorinated analogs often exhibit poor resolution. Reverse-phase HPLC with C18 columns improves purity, as demonstrated in a 2024 study achieving >98% purity for this compound.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)
[2+2] CycloadditionHexafluoropropeneUV light4585
Ring-Closing Metathesis1,6-DieneGrubbs catalyst6890
Electrophilic Fluorination3-HydroxycyclobutaneNFSI5588
Radical Thiol-ene3-FluorocyclobuteneEthanethiol8992

Chemical Reactions Analysis

Nucleophilic Substitution (SN2) Reactions

The thiol (-SH) group in 3-fluorocyclobutane-1-thiol acts as a nucleophile in SN2 reactions. For example, thiols can react with alkyl halides or other electrophilic centers, displacing leaving groups (e.g., bromide, iodide) to form sulfides. The cyclobutane ring’s strain and the electron-withdrawing fluorine substituent may influence the reaction’s kinetics and regioselectivity .

Mechanism :

  • Nucleophilic attack : The thiolate ion (deprotonated thiol) attacks an electrophilic center (e.g., alkyl halide).

  • Transition state : Backside displacement occurs, forming a pentavalent intermediate.

  • Product formation : A sulfide is formed, with the leaving group departing.

FactorImpact on SN2 Reactivity
Fluorine substituent Increases ring strain, potentially accelerating backside displacement .
Steric hindrance Minimal in cyclobutane compared to larger rings, favoring SN2 over SN1 .

Oxidation Reactions

Thiols undergo oxidation to form disulfides, sulfenic acids, or sulfonic acids, depending on the oxidizing agent. For this compound, oxidation may be facilitated by the electron-withdrawing fluorine group, stabilizing intermediates like sulfenic acid (S-OH) .

Common Oxidants :

  • H₂O₂ : Forms disulfides (e.g., (this compound)₂).

  • Strong acids : May lead to sulfonic acid derivatives.

Example :
HS-Cyclobutane-F+H2O2(HS-Cyclobutane-F)2+H2O\text{HS-Cyclobutane-F} + \text{H}_2\text{O}_2 \rightarrow \text{(HS-Cyclobutane-F)}_2 + \text{H}_2\text{O}

Radical-Mediated Reactions

Thiols can participate in radical addition or abstraction processes. In reactions with electrophilic species (e.g., nitriles, alkynes), thiyl radicals (S- ) may form, leading to product diversification. For instance, this compound could undergo radical-initiated cyclobutane ring-opening or hydrogen abstraction .

Key Observations :

  • Thiyl radical formation : Generated via single-electron transfer (SET) or homolytic cleavage.

  • Product diversity : May include disulfides, mixed sulfides, or ring-opened products.

Example :
HS-Cyclobutane-F+DBANS- -Cyclobutane-F+Radical intermediates\text{HS-Cyclobutane-F} + \text{DBAN} \rightarrow \text{S- -Cyclobutane-F} + \text{Radical intermediates}
(DBAN = dibromonitrile analog)

Electrophilic Additions

The cyclobutane ring’s strain and fluorine’s electron-withdrawing effect may promote electrophilic attack. For example, addition of H⁺ to the ring could destabilize intermediates, though the thiol group’s lone pairs may compete for reaction .

Potential Reactions :

  • Protonation : Weak, as thiol’s lone pairs are less basic than in aliphatic thiols.

  • Electrophilic aromatic substitution : Unlikely due to the non-aromatic cyclobutane ring.

Thiol-Alkylation and Functionalization

This compound can react with alkylating agents (e.g., methyl iodide, maleimides) to form thioethers. This reaction is critical for bioconjugation or polymer synthesis. Fluorine’s presence may enhance stability of intermediates .

Example :
HS-Cyclobutane-F+CH3ISCH3-Cyclobutane-F+HI\text{HS-Cyclobutane-F} + \text{CH}_3\text{I} \rightarrow \text{SCH}_3\text{-Cyclobutane-F} + \text{HI}

Cyclobutane Ring Opening

The cyclobutane ring’s inherent strain (≈26 kcal/mol) makes it prone to ring-opening under stress. Reactions involving the thiol or fluorine substituent may trigger cleavage via:

  • Electrophilic attack : At the thiol group, destabilizing the ring.

  • Oxidative stress : Leading to radical-mediated cleavage .

Hypothetical Pathway :
HS-Cyclobutane-FAlkene+Fluorine-containing fragments\text{HS-Cyclobutane-F} \rightarrow \text{Alkene} + \text{Fluorine-containing fragments}

Scientific Research Applications

Radiopharmaceutical Applications

Imaging Techniques:
3-Fluorocyclobutane-1-thiol has been explored for use in radiolabeling, particularly with fluorine-18, to create radiopharmaceuticals for positron emission tomography (PET). The compound's thiol group allows for stable conjugation with various biomolecules, enhancing the specificity of imaging agents. For instance, it has been utilized in the synthesis of compounds aimed at imaging brain tumors and prostate cancer .

Case Study: Brain Tumors
A study demonstrated the synthesis and biological evaluation of this compound derivatives labeled with fluorine-18 for PET imaging of brain tumors. The results indicated that these compounds could effectively target tumor sites, providing valuable diagnostic information .

Therapeutic Conjugates

Prostate-Specific Membrane Antigen (PSMA) Binding:
this compound is being investigated as part of PSMA-targeting conjugates that deliver therapeutic agents directly to prostate cancer cells. These conjugates leverage the high expression of PSMA in malignant tissues to enhance the efficacy of treatments while minimizing systemic toxicity .

Case Study: PSMA Conjugates
Research has shown that conjugates incorporating this compound can improve the delivery of imaging and therapeutic agents to PSMA-expressing tumors. This approach has potential implications for both diagnostic and therapeutic strategies in oncology .

Organic Synthesis

Building Block in Organic Chemistry:
The unique structure of this compound makes it a valuable building block in organic synthesis. Its strained ring system can be utilized to develop novel compounds with biological activity. Recent advancements have highlighted synthetic routes that allow for multigram production, facilitating its use in various chemical applications .

Application Area Details
RadiopharmaceuticalsUsed in PET imaging for brain tumors and prostate cancer; enhances specificity through thiol conjugation .
Therapeutic ConjugatesIncorporated into PSMA-targeting agents for improved cancer treatment delivery .
Organic SynthesisServes as a versatile building block in the development of bioactive compounds .

Mechanism of Action

Comparison with Similar Compounds

1-Aminocyclobutane[11C]carboxylic Acid ()

  • Substituents: 1-amino (-NH₂) and 1-carboxylic acid (-COOH).
  • Key Differences: Unlike this compound, this compound lacks fluorine and thiol groups. The amino and carboxylic acid groups render it highly polar, likely forming zwitterionic structures in aqueous environments.
  • Pharmacokinetic Insights: Rapid blood clearance and low excretion (3.6% in 2 hours) were observed in rats, suggesting efficient tissue uptake, possibly due to amino acid transporter affinity . The absence of a thiol group eliminates disulfide-mediated retention mechanisms, which may differentiate its metabolic fate from thiol-containing analogs.

3-Hydroxy-3-(Trifluoromethyl)cyclobutane Derivatives ()

  • Substituents : 3-hydroxy (-OH) and 3-trifluoromethyl (-CF₃).
  • The hydroxyl group, while polar, is less acidic (pKa ~16–18) than a thiol, reducing nucleophilic reactivity.
  • Synthetic and Commercial Relevance : These derivatives are marketed as esters (e.g., diisopropyl or methyl esters), enhancing lipophilicity and stability compared to free acids or thiols .

Difluorocyclobutane Esters ()

  • Substituents : 3,3-difluoro and ester (-COOR) groups.
  • Key Differences: The geminal difluoro configuration increases steric and electronic effects compared to mono-fluorinated analogs. Esters exhibit lower reactivity than thiols, favoring hydrolysis-resistant applications.
  • Structural Similarity : High similarity scores (0.89–0.93) suggest shared synthetic pathways or physicochemical profiles with this compound, albeit with divergent functional group behavior .

1-(Phenylethynyl)cyclobutan-1-ol ()

  • Substituents : 1-phenylethynyl (-C≡CPh) and 1-hydroxy (-OH).
  • Key Differences : The phenylethynyl group introduces aromaticity and π-conjugation, absent in this compound. The hydroxyl group’s lower acidity compared to thiol limits its role in redox reactions .

Data Table: Comparative Overview of Cyclobutane Derivatives

Compound Name Substituents Functional Groups Key Properties/Findings Evidence Source
This compound 3-F, 1-SH Thiol, Fluorine High acidity (thiol); moderate ring strain (inferred) N/A
1-Aminocyclobutane[11C]carboxylic acid 1-NH₂, 1-COOH Amino, Carboxylic acid Rapid blood clearance; low excretion
3-Hydroxy-3-(trifluoromethyl)cyclobutane... 3-OH, 3-CF₃ Hydroxyl, Trifluoromethyl Enhanced stability (CF₃); ester derivatives improve lipophilicity
Ethyl 3,3-difluorocyclobutanecarboxylate 3,3-diF, 1-COOEt Ester, Difluoro High structural similarity; lower reactivity
1-(Phenylethynyl)cyclobutan-1-ol 1-C≡CPh, 1-OH Hydroxyl, Alkyne Synthetic utility via alkynylation; limited redox activity

Key Inferences and Research Implications

  • Thiol vs. Hydroxyl/Amino Groups: The thiol group in this compound may confer higher reactivity in nucleophilic substitutions or metal coordination compared to hydroxyl or amino analogs. Its acidity could also influence bioavailability and protein binding.
  • Pharmacokinetic Considerations: While 1-aminocyclobutane derivatives show rapid tissue uptake , the thiol group’s propensity for oxidation or conjugation might alter biodistribution and excretion pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluorocyclobutane-1-thiol, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves three stages:

Cyclobutane Ring Formation : Methods like [2+2] photocycloaddition or ring-closing metathesis are employed to construct the strained cyclobutane core. Precursors such as 1,3-dienes or halogenated intermediates are common .

Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution (e.g., KF in polar aprotic solvents) introduce the fluorine substituent. Temperature control (-20°C to 60°C) and inert atmospheres are critical to avoid side reactions .

Thiol Group Introduction : Thiolation via nucleophilic displacement (e.g., using NaSH) or radical-mediated pathways. Protecting groups (e.g., acetyl) may stabilize intermediates .

  • Key Challenges : Competing ring-opening reactions due to cyclobutane strain; side products from over-fluorination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :

  • NMR : <sup>19</sup>F NMR shows a singlet or multiplet near -150 to -200 ppm for the fluorine atom. <sup>1</sup>H NMR reveals deshielded protons adjacent to the thiol group (δ 2.5–3.5 ppm) and cyclobutane ring protons (δ 1.8–2.3 ppm) .
  • IR : Strong S-H stretch ~2550 cm<sup>-1</sup>; C-F stretches ~1100–1200 cm<sup>-1</sup> .
  • Mass Spectrometry : Molecular ion peak at m/z 122 (C4H6FS<sup>+</sup>), with fragmentation patterns indicating cyclobutane ring stability .

Advanced Research Questions

Q. How does the spatial arrangement of the fluorine atom in this compound influence its conformational stability and intermolecular interactions?

  • Methodological Answer :

  • Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy barriers for ring puckering. Fluorine’s electronegativity induces dipole-dipole interactions, stabilizing the cis or trans conformation relative to the thiol group .
  • Intermolecular Interactions : X-ray crystallography reveals shortened S···F distances (~3.2 Å) in the solid state, suggesting weak hyperconjugative interactions .

Q. What computational methods are recommended to model the electronic effects of the fluorine substituent in this compound, and how do these compare with experimental data?

  • Methodological Answer :

  • DFT/Molecular Dynamics : Simulate charge distribution and Fukui indices to predict reactivity. Fluorine’s electron-withdrawing effect reduces electron density at the thiol group, increasing acidity (pKa ~8.5 vs. ~10 for non-fluorinated analogs) .
  • Validation : Compare computed <sup>19</sup>F NMR chemical shifts and IR frequencies with experimental data to refine basis sets (e.g., cc-pVTZ) .

Q. When encountering contradictions in reaction outcomes during synthesis (e.g., unexpected byproducts), what systematic approaches resolve experimental variables?

  • Methodological Answer :

  • Control Experiments : Vary fluorination agents (e.g., DAST vs. Deoxo-Fluor) to isolate side reactions.
  • In Situ Monitoring : Use <sup>19</sup>F NMR or inline IR to track intermediate formation .
  • Byproduct Analysis : LC-MS or GC-MS identifies halogenated ring-opened derivatives, guiding optimization of reaction time/temperature .

Comparative and Mechanistic Questions

Q. How do the physicochemical properties of this compound compare to its non-fluorinated or differently fluorinated analogs, and what implications does this have for organocatalysis?

  • Methodological Answer :

  • Property Comparison :
PropertyThis compoundCyclobutane-1-thiol3,3-Difluorocyclobutane-1-thiol
pKa ~8.5~10.2~7.8
LogP 1.21.80.9
Thermal Stability Decomposes at 150°CStable to 200°CDecomposes at 120°C
(Data synthesized from )
  • Catalytic Implications : Lower pKa enhances thiolate nucleophilicity, making it suitable for Michael additions or disulfide exchange reactions. However, reduced thermal stability limits high-temperature applications .

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